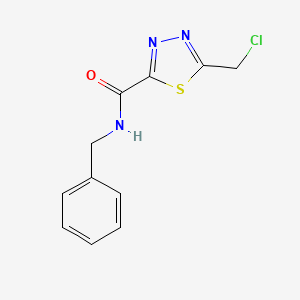

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide

Description

N-Benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a benzylcarboxamide group and at the 5-position with a chloromethyl moiety. This compound is structurally related to several bioactive thiadiazole derivatives, which are known for their diverse pharmacological and agrochemical applications, including antifungal, insecticidal, and cytotoxic activities .

Properties

IUPAC Name |

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c12-6-9-14-15-11(17-9)10(16)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJOGMFEHYNOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, thiourea, or primary amines in solvents such as ethanol or acetonitrile at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol at room temperature.

Major Products Formed:

- Substituted thiadiazole derivatives with various functional groups.

- Oxidized products with additional oxygen-containing functional groups.

- Reduced products with hydrogenated functional groups.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole scaffold is known for its potential as an anticancer agent. Research indicates that derivatives of this scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide have shown promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range.

- Case Study : A study synthesized several 1,3,4-thiadiazole derivatives and tested their activity against breast cancer cell lines. One compound demonstrated an IC50 of 3.3 μM against the MDA-MB-231 cell line, outperforming standard treatments like cisplatin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro studies indicated that certain thiadiazole derivatives exhibited significant antibacterial effects against Xanthomonas oryzae and Fusarium graminearum. One derivative displayed inhibition rates exceeding those of commercial bactericides .

Anticonvulsant Activity

Research has indicated that compounds with a thiadiazole moiety can possess anticonvulsant properties. The mechanism often involves modulation of GABAergic activity or voltage-gated ion channels.

- Case Study : A derivative was found to be more effective than valproic acid in animal models of epilepsy, indicating its potential as an anticonvulsant agent .

Pesticidal Activity

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide and its derivatives have been studied for their pesticidal properties. They exhibit activity against plant pathogens and pests.

- Case Study : A series of synthesized thiadiazole derivatives were tested for their efficacy against Xanthomonas species responsible for crop diseases. Some compounds showed significant protective effects on plants compared to traditional pesticides .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective compounds. SAR studies on N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide have revealed that modifications at specific positions can enhance potency.

| Compound Modification | Biological Activity | IC50 Value |

|---|---|---|

| Unsubstituted | Moderate Anticancer | 15 μM |

| 4-Fluoro substitution | Enhanced Antimicrobial | 30 μM |

| Chloromethyl group | Increased Anticonvulsant | 10 μM |

Computational Studies

Recent advancements in computational chemistry have facilitated the understanding of how N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide interacts at the molecular level with biological targets.

Mechanism of Action

The mechanism of action of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In anticancer applications, it inhibits the activity of enzymes such as topoisomerase and kinases, leading to the disruption of DNA replication and cell division .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis of key analogues:

Stability and Pharmacokinetics

- Chloromethyl Group : Increases reactivity but may lead to instability under humid or basic conditions, limiting shelf life compared to methylthio or sulfonyl analogues .

Biological Activity

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Synthesis

The chemical structure of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide incorporates a thiadiazole ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of benzylamine with chloromethyl thiadiazole derivatives under controlled conditions. This compound serves as a versatile building block for further derivatization aimed at enhancing biological activity.

1. Antimicrobial Activity

Research indicates that N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide exhibits potent antimicrobial properties. It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in this process. Studies have demonstrated effectiveness against various bacterial strains, including those resistant to multiple drugs.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Properties

N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide has shown promising anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. It targets topoisomerase and various kinases that play crucial roles in DNA replication and cell division.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 0.95 | Induction of apoptosis | |

| MCF-7 | 0.73 | Cell cycle arrest | |

| A549 | 0.37 | Inhibition of VEGFR-2 phosphorylation |

The compound's mechanism involves interaction with molecular targets critical for cellular functions:

- Antimicrobial : Inhibits enzymes such as transpeptidases involved in peptidoglycan synthesis.

- Anticancer : Disrupts DNA replication by inhibiting topoisomerase activity and activates apoptotic pathways through caspase activation.

Structure-Activity Relationships (SAR)

The biological activity of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is influenced by structural modifications:

- Benzyl Group : Enhances lipophilicity and cellular uptake.

- Chloromethyl Group : Essential for antimicrobial activity; its substitution can lead to loss of efficacy.

Studies suggest that modifications on the thiadiazole ring can yield derivatives with enhanced potency against both microbial and cancerous cells.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide:

Table 3: Comparison with Related Compounds

Case Studies

Recent studies have employed various models to evaluate the efficacy of N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide:

- In vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7.

- In vivo Models : Animal studies indicated reduced tumor growth in xenograft models treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 5-(chloromethyl)-1,3,4-thiadiazole-2-carboxylic acid derivatives with benzylamine in dry acetone with anhydrous K₂CO₃ (3–6 hours) yields the target compound. Purification via recrystallization (ethanol or ethanol-DMF mixtures) improves purity . Monitor reaction progress using TLC (Rf values ~0.5–0.7 in ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the benzyl group (δ ~4.5 ppm for -CH₂-; aromatic protons at δ ~7.2–7.4 ppm) and chloromethyl moiety (δ ~4.3 ppm for -CH₂Cl) .

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 296.05 [M+H]⁺ for C₁₂H₁₂ClN₃OS) .

Q. How can solubility and stability be assessed for in vitro studies?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperatures (4°C, 25°C, 37°C) over 72 hours. Monitor via HPLC to detect hydrolysis of the chloromethyl group or carboxamide .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values across cancer cell lines?

- Methodological Answer : Discrepancies (e.g., IC₅₀ = 3.3 µM in MDA-MB-231 vs. 34.71 µM in HEK293T) may arise from cell line-specific uptake or metabolic differences . To reconcile:

- Use standardized protocols (e.g., MTT assay, 48-hour exposure, 10% FBS).

- Include positive controls (e.g., cisplatin) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation).

- Perform dose-response curves in triplicate with statistical validation (p < 0.05) .

Q. How can structure-activity relationships (SAR) guide derivatization for enhanced anticancer activity?

- Methodological Answer :

- Substituent Analysis : Compare analogs from evidence (e.g., N-benzyl-5-(4-fluorophenyl) derivatives show IC₅₀ = 3.3 µM vs. N-benzyl-5-(4-nitrophenyl) at 33.74 µM) .

- Key Modifications :

- Chloromethyl Group : Replace with sulfonyl (-SO₂-) to enhance electrophilicity and target binding .

- Benzyl Moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against Bcr-Abl kinase (PDB: 2HYY) to predict binding affinity .

Q. What experimental designs elucidate the mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., Bcr-Abl) in ADP-Glo™ assays to measure inhibition (IC₅₀) .

- Cellular Pathways : Profile downstream markers (e.g., phospho-CRKL for Bcr-Abl inhibition) via Western blot.

- Resistance Studies : Generate resistant cell lines via chronic exposure (6 months) and identify mutations via NGS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.